molecular formula C11H15NO2 B346154 4-(Butan-2-yloxy)benzamide CAS No. 909219-48-3

4-(Butan-2-yloxy)benzamide

Cat. No.: B346154
CAS No.: 909219-48-3
M. Wt: 193.24g/mol
InChI Key: RCTCFCCLPKJVCZ-UHFFFAOYSA-N
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Description

4-(Butan-2-yloxy)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a butan-2-yloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butan-2-yloxy)benzamide can be achieved through several methods. One common approach involves the condensation of 4-hydroxybenzamide with 2-butanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.

Another method involves the use of a Suzuki-Miyaura coupling reaction, where 4-bromobenzamide is reacted with 2-butylboronic acid in the presence of a palladium catalyst and a base. This method provides a high yield of the desired product under mild reaction conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as the use of recyclable catalysts and solvents, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(Butan-2-yloxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzamide group to an amine or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the butan-2-yloxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines .

Scientific Research Applications

4-(Butan-2-yloxy)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Butan-2-yloxy)benzamide involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Butan-2-yloxy)benzoic acid
  • 4-(Butan-2-yloxy)benzylamine
  • 4-(Butan-2-yloxy)benzyl alcohol

Uniqueness

4-(Butan-2-yloxy)benzamide is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications .

Properties

IUPAC Name

4-butan-2-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-8(2)14-10-6-4-9(5-7-10)11(12)13/h4-8H,3H2,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTCFCCLPKJVCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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